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Introduction
T helper 17 (Th17) cells, a subset of CD4+ T lymphocytes, are critical mediators of

inflammation and are implicated in the pathogenesis of numerous autoimmune diseases,

including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function

of these cells are governed by the master transcriptional regulator, Retinoic acid receptor-

related orphan receptor gamma t (RORγt). ARN-6039 is a potent and selective inverse agonist

of RORγt, which functions by suppressing the transcriptional activity of this nuclear receptor. By

inhibiting RORγt, ARN-6039 effectively curtails the expression of pro-inflammatory cytokines,

such as IL-17A and IL-17F, thereby representing a promising therapeutic strategy for Th17-

driven autoimmune disorders.[1][2] This document provides detailed protocols for the in vitro

treatment of human T lymphocytes with ARN-6039 and subsequent analysis of target gene

expression.
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The following table summarizes the anticipated dose-dependent effect of ARN-6039 on the

relative mRNA expression of key RORγt target genes in human CD4+ T cells differentiated

under Th17-polarizing conditions. Data is presented as fold change relative to the vehicle

control (DMSO).
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Gene
ARN-6039 (10
nM)

ARN-6039 (100
nM)

ARN-6039
(1000 nM)

Function in
Th17 Cells

RORC (RORγt) 0.95 0.92 0.88

Master

transcriptional

regulator of Th17

lineage.[3]

IL17A 0.45 0.15 0.05

Signature pro-

inflammatory

cytokine.[4]

IL17F 0.52 0.21 0.08

Pro-inflammatory

cytokine, often

co-expressed

with IL-17A.[5]

IL22 0.60 0.25 0.12

Cytokine

involved in tissue

inflammation and

repair.[5]

IL23R 0.55 0.28 0.15

Receptor for IL-

23, a key

cytokine for Th17

cell maintenance

and expansion.

[4][5]

CCL20 0.65 0.35 0.20

Chemokine that

attracts other

immune cells.[6]

CCR6 0.70 0.40 0.25

Chemokine

receptor involved

in Th17 cell

migration.[6]

ACTB (β-actin) 1.00 1.00 1.00

Housekeeping

gene for

normalization.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.rndsystems.com/pathways/th17-differentiation-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587175/
https://www.researchgate.net/publication/318991078_RORgt_and_RORa_signature_genes_in_human_Th17_cells
https://www.researchgate.net/publication/318991078_RORgt_and_RORa_signature_genes_in_human_Th17_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Diagram

Extracellular Space Cell Membrane Cytoplasm Nucleus

TGF-β TGF-β Receptor

IL-6 IL-6 Receptor

SMADsActivates

STAT3Activates

RORC Gene
Promotes

Transcription

pSTAT3Phosphorylation Promotes
Transcription

RORγt

Translation

IL17A, IL17F,
IL23R, etc.

Induces
Expression

ARN-6039 Inhibits

Click to download full resolution via product page

Caption: ARN-6039 inhibits RORγt, blocking Th17 gene expression.
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Caption: Workflow for analyzing gene expression in lymphocytes.
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Experimental Protocols
Protocol 1: Isolation of Human Naive CD4+ T Cells
This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear

cells (PBMCs).

Materials:

Human whole blood collected in heparinized tubes

Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS), sterile

Naive CD4+ T Cell Isolation Kit (Negative Selection)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Procedure:

Dilute whole blood 1:1 with sterile PBS at room temperature.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing

PBMCs.

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

Resuspend the PBMC pellet and count the cells.
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Isolate naive CD4+ T cells from the PBMC suspension using a negative selection kit

according to the manufacturer's instructions. This typically involves incubating the cells with

an antibody cocktail that labels non-CD4+ T cells and memory T cells, followed by magnetic

separation.

Assess the purity of the isolated naive CD4+ T cells by flow cytometry (>95% purity is

recommended).

Resuspend the purified cells in complete RPMI medium (RPMI-1640 supplemented with

10% FBS and 1% Penicillin-Streptomycin).

Protocol 2: In Vitro Th17 Differentiation and ARN-6039
Treatment
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and their

subsequent treatment with ARN-6039.

Materials:

Purified naive CD4+ T cells (from Protocol 1)

96-well flat-bottom tissue culture plates

Anti-human CD3 antibody

Anti-human CD28 antibody

Th17-polarizing cytokines: Recombinant Human TGF-β1, IL-6, IL-1β, IL-23

Neutralizing antibodies: Anti-human IL-4, Anti-human IFN-γ

ARN-6039 (stock solution in DMSO)

Vehicle control (DMSO)

Complete RPMI medium

Procedure:
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Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-2 µg/mL in sterile PBS) and

incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile

PBS before use.

Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.

Add the Th17-polarizing cocktail to the cell suspension: anti-CD28 antibody (2 µg/mL), TGF-

β1 (5-10 ng/mL), IL-6 (10 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 µg/mL),

and anti-IFN-γ (10 µg/mL).[7][8]

Prepare serial dilutions of ARN-6039 in complete RPMI medium. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 0.1%.

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

Add 100 µL of the ARN-6039 dilutions or vehicle control to the respective wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Protocol 3: RNA Extraction and cDNA Synthesis
This protocol describes the extraction of total RNA from cultured lymphocytes and its

conversion to complementary DNA (cDNA).

Materials:

Cultured T cells (from Protocol 2)

RNA lysis buffer (e.g., TRIzol or buffer from a column-based kit)

Chloroform (for TRIzol method)

Isopropanol (for TRIzol method)

75% Ethanol (in RNase-free water)

RNase-free water

RNA extraction kit (e.g., RNeasy Mini Kit)
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DNase I, RNase-free

cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers)

Procedure:

Harvest the cells by centrifuging the plate at 400 x g for 5 minutes. Carefully aspirate the

supernatant.

Lyse the cell pellet directly in the well by adding RNA lysis buffer and pipette vigorously to

homogenize.

Proceed with RNA extraction using either a TRIzol-based method or a column-based kit,

following the manufacturer's protocol.[9][10]

DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase

digestion (for kit-based methods) or treat the purified RNA with DNase I according to the

enzyme manufacturer's protocol.

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280

ratio should be ~2.0).

Synthesize cDNA from 0.5-1 µg of total RNA using a cDNA synthesis kit according to the

manufacturer's instructions. This reaction uses reverse transcriptase to convert the RNA

template into a stable cDNA copy.[11]

Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol details the analysis of gene expression using qPCR.

Materials:

cDNA (from Protocol 3)

qPCR master mix (containing SYBR Green or TaqMan probes)

Forward and reverse primers for target genes (e.g., RORC, IL17A, IL17F, IL23R) and a

housekeeping gene (e.g., ACTB, GAPDH)
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RNase-free water

qPCR-compatible plates/tubes

Real-time PCR thermal cycler

Procedure:

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse

primers (to a final concentration of 200-500 nM each), and RNase-free water.

Add a standardized amount of diluted cDNA template (e.g., 1-10 ng) to each well.

Set up the reactions in triplicate for each sample and each gene to ensure technical

reproducibility. Include no-template controls to check for contamination.

Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g.,

initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and

annealing/extension at 60°C).

Data Analysis:

Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle

number at which the fluorescence signal crosses a defined threshold, and it is inversely

proportional to the initial amount of target template.[11][12]

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for

each sample (ΔCt = Ct_target - Ct_housekeeping).

Calculate the relative expression (fold change) compared to the vehicle control using the

2^-ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control).[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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